Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]-
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Overview
Description
Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzoyl group, a fluoro-substituted indole moiety, and an oxoacetyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the fluoro and formyl groups. The final steps involve the coupling of the indole derivative with piperazine and the addition of the benzoyl and oxoacetyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-benzoyl-4-[(4-fluoro-7-phenyl-1H-indol-3-yl)oxoacetyl]
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
Compared to similar compounds, Piperazine, 1-benzoyl-4-[(4-fluoro-7-formyl-1H-indol-3-yl)oxoacetyl]- is unique due to the presence of the fluoro and formyl groups on the indole moiety. These functional groups contribute to its distinct chemical reactivity and potential biological activities. The combination of the piperazine and indole structures also enhances its versatility in various applications.
Properties
CAS No. |
313335-37-4 |
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Molecular Formula |
C22H18FN3O4 |
Molecular Weight |
407.4 g/mol |
IUPAC Name |
3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-fluoro-1H-indole-7-carbaldehyde |
InChI |
InChI=1S/C22H18FN3O4/c23-17-7-6-15(13-27)19-18(17)16(12-24-19)20(28)22(30)26-10-8-25(9-11-26)21(29)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2 |
InChI Key |
VQTYZJIUIVMGLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C(C=CC(=C34)F)C=O |
Origin of Product |
United States |
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